(5Z)-3-cyclopropyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a cyclopropyl group, a pyrazole ring, and a thioxoimidazolidinone moiety, making it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the condensation of 1,3-dimethyl-1H-pyrazol-4-carbaldehyde with cyclopropylamine to form the corresponding Schiff base. This intermediate is then reacted with thiourea under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
(Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its cytotoxic properties against cancer cell lines.
Mechanism of Action
The mechanism of action of (Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione
- (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
Uniqueness
(Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one stands out due to its unique combination of a cyclopropyl group and a thioxoimidazolidinone moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H14N4OS |
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Molecular Weight |
262.33 g/mol |
IUPAC Name |
3-cyclopropyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H14N4OS/c1-7-8(6-15(2)14-7)5-10-11(17)16(9-3-4-9)12(18)13-10/h5-6,9H,3-4H2,1-2H3,(H,13,18) |
InChI Key |
IWRSIGMIKVLPQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N(C(=S)N2)C3CC3)C |
Origin of Product |
United States |
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